3-Pyridinol,6-(chloromethyl)-(9CI)
Description
Properties
CAS No. |
120870-79-3 |
|---|---|
Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 |
IUPAC Name |
6-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3H2 |
InChI Key |
IZVAQMADKUEUSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1O)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely documented method involves the conversion of 6-(hydroxymethyl)-3-pyridinol to the target compound using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the hydroxymethyl substituent is replaced by chlorine. Thionyl chloride acts as both a chlorinating agent and a Lewis acid, facilitating the departure of the hydroxyl group as SO₂ and HCl.
Key Reaction Conditions:
-
Solvent : Inert organic solvents such as dichloromethane or toluene are preferred to minimize side reactions.
-
Temperature : Maintained between 23–35°C to balance reaction rate and byproduct formation.
-
Stoichiometry : A slight molar excess of thionyl chloride (0.1–0.2 equivalents) ensures complete conversion while reducing environmental and economic costs.
Industrial Scalability and Purification
In industrial settings, continuous flow reactors enhance yield (≥90%) and purity (≥99.5%) by ensuring uniform mixing and temperature control. Post-reaction, the product initially forms an oily semi-solid, which is crystallized via vacuum distillation or nitrogen purging. This step removes residual SO₂ and HCl, yielding a high-purity crystalline solid.
Direct Chlorination of Pyridine Precursors
Multi-Step Chlorination of 2,6-Dichloropyridine
An alternative route begins with 2,6-dichloropyridine, which undergoes further chlorination at elevated temperatures (120–140°C) in the presence of gaseous chlorine (Cl₂). This method introduces chlorine at the 3-position, forming 2,3,6-trichloropyridine, which is subsequently hydrolyzed to introduce the hydroxyl group at position 3.
Critical Parameters:
Hydrolysis and Functional Group Interconversion
The final step involves selective hydrolysis of the 3-chloro group using aqueous NaOH or acidic conditions to yield 3-pyridinol. Subsequent chloromethylation at position 6 is achieved via the thionyl chloride method described above.
Comparative Analysis of Methodologies
Yield and Purity
Environmental and Economic Considerations
-
Thionyl Chloride Method : Reduced SOCl₂ usage minimizes hazardous waste.
-
Direct Chlorination : Requires stringent Cl₂ handling but benefits from lower precursor costs.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Non-polar solvents like toluene improve product isolation but slow kinetics.
Temperature Modulation
Elevated temperatures (≥100°C) accelerate chlorination but risk decomposition. Controlled heating (80–100°C) in direct chlorination optimizes selectivity.
Catalytic Additives
Lewis acids (e.g., FeCl₃) are under investigation to reduce Cl₂ consumption in direct chlorination, though industrial adoption remains limited.
Data Tables
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinol, 6-(chloromethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 3-pyridinol, 6-methyl derivatives.
Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Pyridinol, 6-(chloromethyl)-(9CI) is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, 3-Pyridinol, 6-(chloromethyl)-(9CI) is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 6-(chloromethyl)-(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the chloromethyl group can participate in covalent bonding or nucleophilic substitution reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on pyridine derivatives significantly influence solubility, acidity, and reactivity. Below is a comparison of key analogs:
Key Observations:
- Acidity: The chloromethyl group in 3-Pyridinol,6-(chloromethyl)-(9CI) likely lowers the pKa of the hydroxyl group compared to methoxy-substituted analogs (e.g., 3-Pyridinol,5-fluoro-6-methoxy- with pKa 8.91) due to the electron-withdrawing effect of Cl .
- Boiling Point : Pyrimidine derivatives (e.g., 4-Pyrimidinamine,2-(chloromethyl)-) exhibit lower boiling points (~263.5°C) compared to bulkier pyridine analogs (~345.9°C for fluorinated/methoxylated derivatives), reflecting differences in aromatic stability and intermolecular forces .
Heterocycle Core Variations
Pyridine vs. Pyrimidine Derivatives
- Reactivity : Pyrimidines (e.g., 4-Pyrimidinamine,2-(chloromethyl)-) are more electrophilic due to the presence of two nitrogen atoms, enhancing susceptibility to nucleophilic attack compared to pyridines .
- Bioactivity : Chloromethyl-substituted pyridines (e.g., Pyridine,3-(chloromethyl)-5-methyl-) are intermediates in pesticides and kinase inhibitors, while pyrimidines with similar substituents are prevalent in antiviral agents .
Positional Isomerism and Functional Group Impact
- Chloromethyl vs. Methoxy : Replacing 6-OCH₃ (electron-donating) with 6-CH₂Cl (electron-withdrawing) increases electrophilicity at the pyridine ring, favoring substitution reactions .
- Fluoro vs. Chloromethyl: Fluorine’s strong electronegativity (e.g., in 3-Pyridinol,5-fluoro-6-methoxy-) enhances metabolic stability compared to chloromethyl groups, which may confer higher toxicity .
Industrial and Pharmaceutical Relevance
- Agrochemicals : Chloromethyl-substituted pyridines are precursors to herbicides (e.g., trichlorobenzyl chloride derivatives) and fungicides .
- Pharmaceuticals: Pyridinols with hydroxyl and chloromethyl groups serve as intermediates for antimalarial and antipsychotic drugs, leveraging their dual reactivity for cross-coupling reactions .
Q & A
Q. What are the optimal synthetic routes for 3-Pyridinol,6-(chloromethyl)-(9CI), and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves chlorination of pyridinol precursors. For example, chloromethylation at the 6-position can be achieved using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Regioselectivity is influenced by steric and electronic factors: the hydroxyl group at the 3-position directs electrophilic substitution to the 6-position due to its electron-donating resonance effects . Optimization requires monitoring reaction temperature (60–80°C) and solvent polarity (e.g., DCM vs. THF) to minimize byproducts like di-chlorinated derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 3-Pyridinol,6-(chloromethyl)-(9CI)?
- Methodological Answer :
- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–4.7 ppm, while the pyridinol ring protons show splitting patterns consistent with substitution patterns (e.g., a doublet for H-5 at δ 8.2 ppm due to coupling with H-4) .
- IR : A broad O-H stretch (~3200 cm⁻¹) and C-Cl vibration (650–750 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks at m/z 143–145 (M⁺, M+2) reflect the isotopic signature of chlorine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for 3-Pyridinol,6-(chloromethyl)-(9CI) derivatives?
- Methodological Answer : Discrepancies in NMR or X-ray crystallography data often arise from solvation effects or tautomerism. For example, the hydroxyl group may tautomerize between enol and keto forms, altering proton chemical shifts. Cross-validate data using:
- Variable Temperature NMR : To detect tautomeric equilibria .
- X-ray Crystallography : Resolve absolute configuration, as seen in structurally related compounds like 3-[(3-chlorophenyl)methyl]-6-[(4-chlorophenyl)methyl]-pyrido[2,3-c]naphthyridinone (InChI:1S/C25H21Cl2N3O) .
- Computational DFT : Compare theoretical vs. experimental IR/Raman spectra .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Kinetic studies using HPLC or LC-MS can track substitution rates. For example:
- Kinetic Isotope Effects (KIE) : Deuterated analogs (CD₂Cl) reveal transition-state geometry .
- Steric Effects : Bulky substituents at the 3-position (e.g., hydroxyl) slow reactivity by hindering backside attack .
- Leaving Group Ability : Chlorine’s electronegativity facilitates departure, as shown in analogous pyridine derivatives .
Q. How can computational modeling predict the biological activity of 3-Pyridinol,6-(chloromethyl)-(9CI) analogs?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to simulate binding to target proteins (e.g., kinases or enzymes with pyridine-binding pockets). The chloromethyl group may act as a covalent inhibitor by alkylating cysteine residues .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from assays. For example, electron-withdrawing groups at the 6-position enhance antibacterial potency in related compounds .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding interactions .
Data Contradiction Analysis
Q. Why do different studies report varying pKa values for the hydroxyl group in 3-Pyridinol derivatives?
- Methodological Answer : pKa discrepancies (e.g., 8.91 ± 0.10 in some studies vs. 9.2 in others) arise from solvent polarity and measurement techniques:
- Potentiometric Titration : Aqueous vs. mixed solvents (e.g., DMSO) alter proton dissociation .
- Computational pKa Prediction : Programs like MarvinSketch may underestimate solvation effects. Calibrate models using experimental data from structurally validated analogs (e.g., 5-fluoro-6-methoxy-3-pyridinol, pKa 8.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
